

"synthesis of 4-(2-methoxyphenyl)aniline experimental procedure"

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Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)aniline

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Synthesis of 4-(2-methoxyphenyl)aniline: A Technical Guide

This guide provides a comprehensive overview of a common and effective experimental procedure for the synthesis of **4-(2-methoxyphenyl)aniline**, a key intermediate in the development of various pharmaceuticals and functional materials. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, which is widely utilized for the formation of carbon-carbon bonds.^{[1][2]}

Reaction Principle: The Suzuki-Miyaura Coupling

The synthesis of **4-(2-methoxyphenyl)aniline** can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound, in this case, 2-methoxyphenylboronic acid, with an organohalide, 4-bromoaniline.^{[1][3]} The reaction is typically facilitated by a palladium catalyst and a base in a suitable solvent system.^{[1][3]}

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three fundamental steps:^{[1][3][4]}

- **Oxidative Addition:** The palladium(0) catalyst reacts with the aryl halide (4-bromoaniline) to form a palladium(II) complex.^{[1][3]}

- Transmetalation: The organoboron compound (2-methoxyphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.[1]
- Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, **4-(2-methoxyphenyl)aniline**, regenerating the palladium(0) catalyst for the next cycle.[1][4]

Experimental Protocol

This section details a representative experimental procedure for the synthesis of **4-(2-methoxyphenyl)aniline** via a Suzuki-Miyaura coupling reaction.

2.1 Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass (g/mol) | Quantity (mmol) | Mass/Volume |
|---|---|--------------------|-----------------|-------------|
| 4-Bromoaniline | C ₆ H ₆ BrN | 172.02 | 1.0 | 172 mg |
| 2-Methoxyphenylboronic Acid | C ₇ H ₉ BO ₃ | 151.96 | 1.2 | 182 mg |
| Palladium(II) Acetate (Pd(OAc) ₂) | C ₄ H ₆ O ₄ Pd | 224.52 | 0.03 (3 mol%) | 6.7 mg |
| Triphenylphosphine (PPh ₃) | C ₁₈ H ₁₅ P | 262.29 | 0.06 (6 mol%) | 15.7 mg |
| Potassium Carbonate (K ₂ CO ₃) | K ₂ CO ₃ | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | C ₄ H ₈ O ₂ | 88.11 | - | 15 mL |
| Water (degassed) | H ₂ O | 18.02 | - | 5 mL |

2.2 Equipment

- 100 mL round-bottom flask or Schlenk flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert gas supply (Argon or Nitrogen)
- Standard laboratory glassware
- Heating mantle or oil bath
- Rotary evaporator
- Silica gel for column chromatography

2.3 Procedure

- **Reaction Setup:** To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (3 mol%), triphenylphosphine (6 mol%), and potassium carbonate (2.0 mmol).[\[1\]](#)[\[5\]](#)
- **Inert Atmosphere:** Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[\[1\]](#)[\[5\]](#)
- **Solvent Addition:** Add a degassed mixture of 1,4-dioxane (15 mL) and water (5 mL) to the flask.[\[1\]](#)
- **Reaction Execution:** Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to 90 °C and maintain this temperature for 12-24 hours.[\[1\]](#) Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[\[5\]](#)
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[\[5\]](#) The crude product is then purified by flash column chromatography on silica gel to afford the pure **4-(2-methoxyphenyl)aniline**.[\[4\]](#)[\[5\]](#)

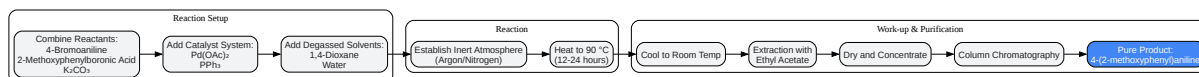
Data Presentation

The following table summarizes the quantitative data associated with the synthesis of **4-(2-methoxyphenyl)aniline**.

| Parameter | Value | Reference/Notes |
|-----------------------------|-------------|---|
| Reactants | | |
| 4-Bromoaniline | 1.0 mmol | Limiting Reagent |
| 2-Methoxyphenylboronic Acid | 1.2 mmol | 1.2 equivalents |
| Catalyst & Ligand | | |
| Palladium(II) Acetate | 3 mol% | |
| Triphenylphosphine | 6 mol% | |
| Base | | |
| Potassium Carbonate | 2.0 mmol | 2.0 equivalents |
| Reaction Conditions | | |
| Temperature | 90 °C | |
| Reaction Time | 12-24 hours | |
| Product | | |
| Theoretical Yield | 199 mg | Based on 1.0 mmol of 4-bromoaniline |
| Expected Yield | 70-90% | Representative yields for similar reactions |
| Purity | >95% | After column chromatography |

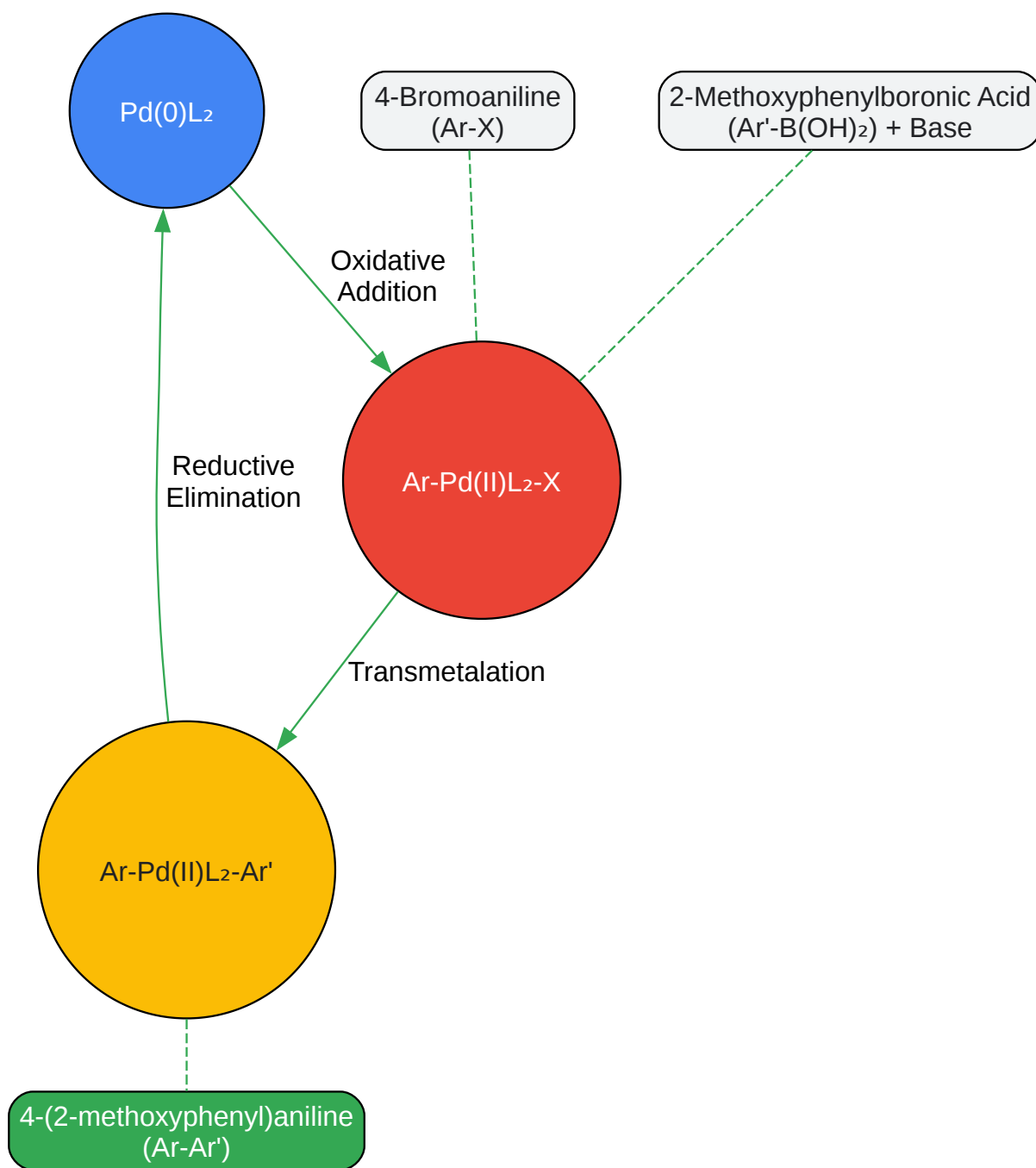
Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of **4-(2-methoxyphenyl)aniline** and the logical steps involved in the Suzuki-Miyaura coupling.



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Caption: Experimental workflow for the synthesis of **4-(2-methoxyphenyl)aniline**.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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